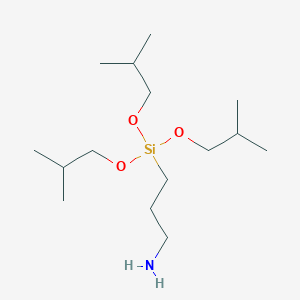

3-(Triisobutoxysilyl)propan-1-amine

Descripción

3-(Triisobutoxysilyl)propan-1-amine is an organosilicon compound featuring a propan-1-amine backbone substituted with a triisobutoxysilyl group. This structure confers unique properties, such as enhanced hydrophobicity, thermal stability, and reactivity with inorganic surfaces (e.g., silica, graphene).

Propiedades

Fórmula molecular |

C15H35NO3Si |

|---|---|

Peso molecular |

305.53 g/mol |

Nombre IUPAC |

3-[tris(2-methylpropoxy)silyl]propan-1-amine |

InChI |

InChI=1S/C15H35NO3Si/c1-13(2)10-17-20(9-7-8-16,18-11-14(3)4)19-12-15(5)6/h13-15H,7-12,16H2,1-6H3 |

Clave InChI |

DUXUORFXENUVIM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CO[Si](CCCN)(OCC(C)C)OCC(C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triisobutoxysilyl)propan-1-amine typically involves the reaction of 3-chloropropylamine with triisobutoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:

3-chloropropylamine+triisobutoxysilane→3-(Triisobutoxysilyl)propan-1-amine+HCl

Industrial Production Methods: In industrial settings, the production of 3-(Triisobutoxysilyl)propan-1-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Triisobutoxysilyl)propan-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

Hydrolysis: The isobutoxy groups can be hydrolyzed to form silanols.

Condensation Reactions: The compound can undergo condensation with other silanes to form siloxane bonds.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

Condensation: Often catalyzed by acids or bases, and may involve heating to promote the reaction.

Major Products:

Hydrolysis: Produces silanols and isobutanol.

Condensation: Forms siloxane polymers or networks.

Aplicaciones Científicas De Investigación

Chemistry: 3-(Triisobutoxysilyl)propan-1-amine is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.

Biology: In biological research, this compound can be used to modify surfaces for cell culture applications, improving cell adhesion and growth.

Industry: Widely used in the production of coatings, adhesives, and sealants. It enhances the durability and performance of these materials by improving their bonding to various substrates.

Mecanismo De Acción

The primary mechanism of action of 3-(Triisobutoxysilyl)propan-1-amine involves the formation of strong covalent bonds between the silicon atom and various substrates. The isobutoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or siloxanes to form stable siloxane bonds. This process enhances the mechanical and chemical properties of the materials to which it is applied.

Comparación Con Compuestos Similares

Research Findings and Data Highlights

Pharmacological Activity

- OX03771 : Demonstrated potent squalene synthase inhibition (EC50 526 nM) and synergistic effects with statins, underscoring the impact of dimethyl substitution on drug efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.